![molecular formula C15H15BrN6O B2433487 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine CAS No. 2380097-04-9](/img/structure/B2433487.png)
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a pyrrolidinyl group, and a triazolopyridazine core, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine to introduce the bromine atom at the desired position.
Pyrrolidinylation: The bromopyridine intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidinylated product.
Triazolopyridazine Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with biological receptors, while the triazolopyridazine core can inhibit certain enzymes. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-10-18-19-14-2-3-15(20-22(10)14)21-7-5-11(9-21)23-13-4-6-17-8-12(13)16/h2-4,6,8,11H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVSRDYXCNLFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(C3)OC4=C(C=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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